2-Ethyl-1-buten-1-yl Propionate

Vue d'ensemble

Description

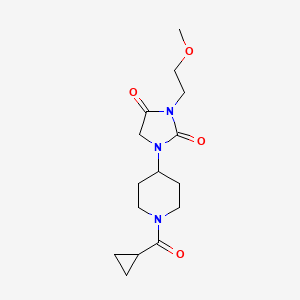

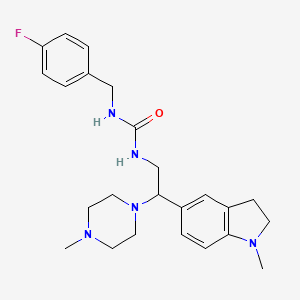

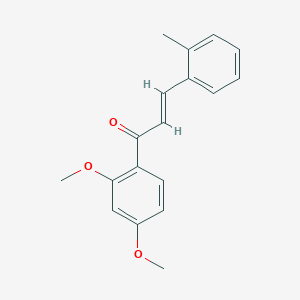

2-Ethyl-1-buten-1-yl Propionate is a colorless to yellow liquid . It is an ester of propionic acid that belongs to the group of alpha, beta-unsaturated carboxylic acid esters.

Molecular Structure Analysis

The molecular formula of this compound is C9H16O2 . The InChI code is 1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.22 . It is a colorless to yellow liquid . The density of this compound is predicted to be 0.897±0.06 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Phosphine-Catalyzed Annulation : A study by Lu et al. (2009) described the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, showcasing the role of phosphine catalysts in annulation reactions. This work highlights the utility of related ethyl propionate compounds in facilitating complex organic transformations (Lu, Kwon, Brummond, & Davis, 2009).

- Photoinduced Oxidative Annulation : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. Their research illustrates the use of ethyl propionate derivatives in generating highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Atmospheric Chemistry

- Study on Ethyl Propionate : Andersen et al. (2012) investigated the atmospheric chemistry of ethyl propionate, a model for fatty acid ethyl esters used in biodiesel. This study provides insights into the reaction mechanisms and products formed when ethyl propionate interacts with atmospheric components, such as chlorine atoms and OH radicals (Andersen et al., 2012).

Biocatalysis

- Microbial Production of Methyl Propionate : Pereira, van der Wielen, & Straathof (2018) explored the bio-based production of methyl propionate using recombinant E. coli cells. This study illustrates the potential of biocatalysis in synthesizing valuable chemicals from biomass, highlighting the relevance of propionate derivatives in green chemistry (Pereira, van der Wielen, & Straathof, 2018).

Propriétés

IUPAC Name |

2-ethylbut-1-enyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZZYIXWSKDHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=COC(=O)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)